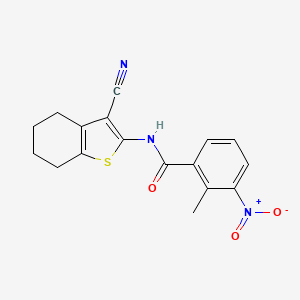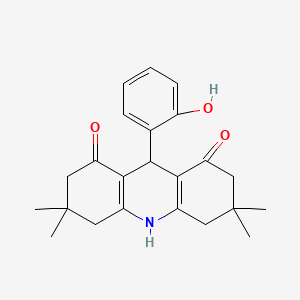
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide is a chemical compound with the following structural formula:
C14H12N4O4S
This compound belongs to the class of aromatic amides and heteroarenes. It exhibits interesting properties and has found applications in various scientific fields.
Preparation Methods
Synthetic Routes:
The synthetic route for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide involves several steps. One common approach includes the following reactions:
-
Formation of the Benzothiophene Core:
- Start with a suitable precursor (e.g., 2-methyl-3-nitrobenzoic acid).
- Cyclize the precursor to form the benzothiophene ring system.
- Introduce the cyano group at the desired position.
-
Amide Formation:
- React the benzothiophene intermediate with an appropriate amine (e.g., 3-amino-4,5,6,7-tetrahydro-1-benzothiophene) to form the amide bond.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the nitro group can yield an amino compound.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction leads to an amino derivative.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe in biological studies.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide stands out due to its unique benzothiophene core. Similar compounds include related benzothiophenes and amides.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10-11(6-4-7-14(10)20(22)23)16(21)19-17-13(9-18)12-5-2-3-8-15(12)24-17/h4,6-7H,2-3,5,8H2,1H3,(H,19,21) |
InChI Key |
HBLKZHPDMSAGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
![4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11103983.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11103989.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11104000.png)

![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)
![Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11104020.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11104028.png)
![2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B11104032.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11104037.png)

![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)
